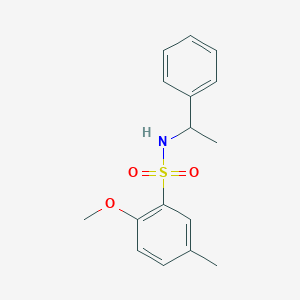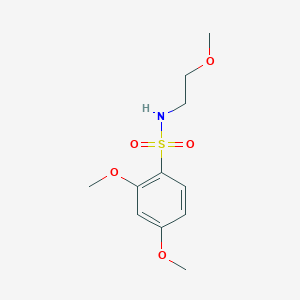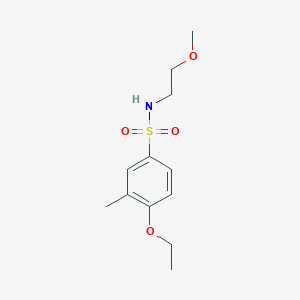
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane, also known as EDAB, is a chemical compound that belongs to the class of sulfonyl azepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of organic chemistry. EDAB is known for its ability to catalyze a range of organic reactions, making it a highly valuable tool for chemists. In
Wirkmechanismus
The mechanism of action of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the activation of carbonyl compounds through the formation of a complex with the sulfonyl group. This complex then undergoes a nucleophilic attack by the reaction partner, leading to the formation of the desired product. The high reactivity of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane makes it a highly effective catalyst for a range of organic reactions.
Biochemical and Physiological Effects
There is currently limited information available on the biochemical and physiological effects of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane. However, studies have shown that it is a relatively non-toxic compound and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane is its high catalytic activity, which makes it a highly valuable tool for chemists. It is also relatively easy to synthesize and purify, making it a readily available reagent. However, one of the limitations of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane is its relatively high cost compared to other catalysts.
Zukünftige Richtungen
For the use of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane include the development of new synthetic methodologies and derivatives with improved catalytic activity and selectivity.
Synthesemethoden
The synthesis of 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane involves the reaction of 1-azepanols with 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane has been used in a wide range of scientific research applications, particularly in the field of organic chemistry. It is a highly effective catalyst for a range of organic reactions, including Michael additions, aldol reactions, and Mannich reactions. 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane has also been used in the synthesis of various natural products, including alkaloids and terpenoids.
Eigenschaften
Produktname |
1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)azepane |
|---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-12-16(14(3)11-13(15)2)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
IVYTYSDJLCNXEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)





![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)


![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)


